4-Nitropyrene

Descripción

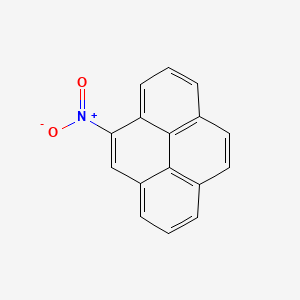

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISKIUIWPSPSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074844 | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange needles; [NTP] | |

| Record name | 4-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange needles from methyl carbonate/methanol, Slender orange needles | |

CAS No. |

57835-92-4 | |

| Record name | 4-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-192 °C, MP: 196.7 to 197.5 °C | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Nitropyrene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrene is a polycyclic aromatic hydrocarbon (PAH) containing a nitro group substituent. It is of significant interest to the scientific community due to its presence in environmental samples, primarily as a byproduct of incomplete combustion processes such as diesel exhaust. Classified as a suspected human carcinogen, this compound's toxicological profile and metabolic activation pathways are areas of active research. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its metabolic fate.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57835-92-4 | [1][2] |

| Molecular Formula | C₁₆H₉NO₂ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | Slender orange needles | [1][3] |

| Melting Point | 190–192 °C | [1][3] |

| Boiling Point | 472 °C at 101.3 kPa | [1] |

| Solubility in Water | 0.017 mg/L | [1] |

| Solubility in Organic Solvents | Soluble in diethyl ether, acetone, ethanol, benzene (B151609), and toluene. | [3] |

| Vapor Pressure | 4.4 × 10⁻⁶ Pa at 25 °C | [1] |

| Log P (Octanol/Water Partition Coefficient) | 4.69 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Remarks | Reference(s) |

| UV-Vis | Data has been reported. | [1] |

| NMR | Data has been reported. | [1] |

| IR | Data has been reported. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for consistent and reproducible research. The following sections provide generalized protocols based on established chemical principles and literature precedents for related compounds.

Synthesis of Nitropyrenes (General Protocol)

Materials:

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene (or a suitable alternative solvent)

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Dissolution: Dissolve a known quantity of pyrene in benzene in a round-bottom flask equipped with a stirrer.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a specific ratio, often with the addition of water. This process is highly exothermic and should be performed in an ice bath with slow addition. Cool the mixture to room temperature.

-

Nitration Reaction: Slowly add the nitrating mixture to the stirred pyrene solution at room temperature using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Completion: After the addition is complete, continue stirring for a specified period (e.g., 15-30 minutes) to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous layer.

-

Wash the organic layer multiple times with distilled water to remove residual acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent (benzene) by distillation under reduced pressure.

-

The resulting solid is a mixture of nitropyrene isomers, which will require purification.

-

Purification of this compound

Purification of the crude nitropyrene mixture is typically achieved through column chromatography followed by recrystallization to isolate the this compound isomer.

1. Column Chromatography (General Protocol)

Materials:

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane

-

Ethyl Acetate

-

Glass column

-

Cotton or glass wool

-

Sand

-

Collection tubes

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude nitropyrene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

-

Carefully add the dried, silica-adsorbed sample to the top of the column.

-

-

Elution:

-

Begin eluting the column with a non-polar mobile phase (e.g., hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

The different nitropyrene isomers will separate based on their polarity.

-

-

Fraction Collection and Analysis:

-

Collect fractions in separate tubes as the solvent elutes from the column.

-

Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions containing this compound.

-

-

Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

2. Recrystallization (General Protocol)

Materials:

-

Purified this compound from column chromatography

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Crystals of this compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals of this compound, for example, by air drying or in a vacuum desiccator.

Analytical Determination of this compound by GC-MS (General Protocol)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound in various matrices.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5MS).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 310°C), and hold for a period to ensure all analytes elute.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 247, 217, 201) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

-

Sample Preparation (from environmental samples):

-

Extraction: Extract the sample (e.g., particulate matter from an air filter) with a suitable solvent such as dichloromethane using methods like Soxhlet extraction or ultrasonication.

-

Cleanup: The extract may require a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina (B75360) cartridges.

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated PAH) to the final extract for accurate quantification.

Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire data in SIM or MRM mode.

-

Quantification: Identify this compound based on its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve prepared with known standards.

Metabolic Pathways and Biological Effects

This compound is known to be a mutagen and is reasonably anticipated to be a human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer. The metabolism of this compound proceeds via two main pathways: nitroreduction and ring oxidation.

Nitroreduction Pathway: This is considered the primary pathway for the activation of this compound.[1] The nitro group is reduced by cellular nitroreductases to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group. The N-hydroxyarylamine intermediate can be further activated by O-acetylation to form a reactive N-acetoxyarylamine, which can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.

Ring Oxidation Pathway: This pathway involves the oxidation of the aromatic pyrene ring, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] This can lead to the formation of various hydroxylated and dihydrodiol metabolites, as well as epoxides. While this is a detoxification pathway for some PAHs, the resulting epoxides can also be reactive and form DNA adducts.

The interplay between these two pathways determines the ultimate toxicological outcome of this compound exposure.

Metabolic Activation of this compound

Caption: Metabolic activation pathways of this compound leading to DNA adduct formation.

Experimental Workflow for Analysis of this compound in Environmental Samples

Caption: A typical experimental workflow for the analysis of this compound.

References

4-Nitropyrene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in toxicological and environmental research. This document outlines its chemical identity, molecular structure, and key experimental methodologies.

Core Data Presentation

A summary of essential quantitative and qualitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 57835-92-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₉NO₂ | [1][2][3][6][7][8] |

| Molecular Weight | 247.25 g/mol | [2][3][6][7][8] |

| Appearance | Light yellow to brown crystalline powder or slender orange needles. | [4][7] |

| Melting Point | 187 - 197.5 °C | [4][7] |

| Solubility | Practically insoluble in water; soluble in diethyl ether, acetone, ethanol (B145695), benzene, and toluene. | [2] |

| SMILES | C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)--INVALID-LINK--[O-] | [2][3] |

| InChIKey | UISKIUIWPSPSAV-UHFFFAOYSA-N | [2][6] |

Molecular Structure and Identification

The relationship between the common name, CAS number, and molecular formula of this compound is fundamental to its identification in research and regulatory contexts.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are foundational for studies concerning its synthesis, analysis, and biological activity.

Synthesis of this compound via the Hexahydropyrene (HHPy) Method

The synthesis of this compound is achieved through a multi-step process that directs nitration to the 4-position, which is not readily accessible by direct nitration of pyrene (B120774). This indirect route involves the reduction of pyrene, followed by electrophilic aromatic substitution and subsequent re-aromatization.

Step 1: Reduction of Pyrene to 1,2,3,6,7,8-Hexahydropyrene (B104253) (HHPy)

-

In a suitable reaction vessel, dissolve pyrene in a high-boiling point alcohol such as 1-pentanol (B3423595) or isoamyl alcohol.

-

Add metallic sodium (Na) portion-wise to the solution under reflux conditions. The reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Continue the reaction until the pyrene is fully consumed, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the excess sodium is quenched carefully with a lower-chain alcohol (e.g., ethanol), followed by water.

-

The product, 1,2,3,6,7,8-hexahydropyrene (HHPy), is isolated. It can be purified by crystallization from ethanol to yield a very pure intermediate.

Step 2: Nitration of HHPy

-

Dissolve the purified HHPy in a suitable inert solvent.

-

Introduce a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or another suitable nitrating system) to the solution at a controlled temperature. The reactivity of HHPy is localized, allowing for selective substitution at the available aromatic position.

-

The reaction progress is monitored by TLC or gas chromatography (GC).

Step 3: Re-aromatization to this compound

-

Once the nitration is complete, the intermediate nitro-HHPy is subjected to an oxidation step to restore the aromatic pyrene core.

-

A dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-chloranil is added to the reaction mixture.

-

The mixture is typically heated to facilitate the re-aromatization process.

-

Upon completion, the final product, this compound, is isolated and purified using standard techniques such as column chromatography and recrystallization.

Analytical Protocol: Purification and Analysis

The purity and identity of synthesized this compound and its metabolites are typically confirmed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed to separate this compound from other isomers and impurities.

-

Detection: A UV-Vis detector set at a wavelength appropriate for the chromophore of nitropyrenes allows for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives. The distinct chemical shifts and coupling constants of the aromatic protons provide definitive structural information.

Toxicological Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes specific strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[4] A test compound is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, restoring their ability to synthesize histidine (His+).[4] This allows them to grow on a histidine-deficient medium.[4]

Methodology:

-

Strain Preparation: Inoculate the selected S. typhimurium tester strain (e.g., TA98, which is sensitive to frameshift mutagens) into a nutrient broth and incubate overnight at 37°C with shaking.[4]

-

Metabolic Activation (S9 Mix): For compounds that may become mutagenic after metabolism, a rat liver homogenate (S9 fraction) is included in the assay.[2][4] This mix simulates mammalian metabolism.[2][4]

-

Exposure: In a test tube, combine the bacterial culture, the test compound (this compound dissolved in a suitable solvent like DMSO), and either the S9 mix or a buffer (for tests without metabolic activation).[4][6]

-

Plating: Mix the contents with molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).[4][6]

-

Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.[4]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a mutagenic effect.

Biochemical Protocol: In Vitro Metabolism with Liver Microsomes

This assay is used to study the metabolic fate of this compound and identify the enzymes involved.

Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9][10] Incubating this compound with liver microsomes and necessary cofactors allows for the identification of its metabolic pathways, such as oxidation and nitroreduction.[1][3]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:

-

Phosphate buffer (to maintain physiological pH)

-

Human or rat liver microsomes

-

This compound (dissolved in a suitable solvent)

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as a cofactor for CYP enzymes.

-

-

Incubation: Pre-incubate the mixture at 37°C before initiating the reaction by adding the NADPH-generating system. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant using HPLC or LC-MS/MS to separate and identify the metabolites formed.[11] Comparison with authentic standards is used for confirmation. Studies have shown that this compound can be metabolized via ring oxidation to form phenols and dihydrodiols, and via nitroreduction to form 4-aminopyrene.[1][3] Cytochrome P450 3A4 has been identified as a principal enzyme in these transformations in human liver microsomes.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103755571A - Synthetic method of 1-nitropyrene - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation and Sources of 4-Nitropyrene in the Environment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms and principal environmental sources of 4-nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern. The document details the pathways of its creation, summarizes its prevalence in various environmental matrices, outlines analytical methodologies for its detection, and visualizes key processes and relationships.

Introduction to this compound

This compound (C₁₆H₉NO₂) is a nitrated derivative of pyrene (B120774), a four-ring polycyclic aromatic hydrocarbon.[1] It is recognized as a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] Unlike some other nitro-PAHs, this compound's presence in the environment is attributed to both direct emissions from combustion sources and secondary atmospheric formation.[2][3] Its detection in ambient air, particularly in urban settings, and its association with diesel exhaust particulate matter underscore the importance of understanding its origins and environmental fate.[2][3]

Formation Pathways of this compound

This compound is formed through two primary pathways: direct emission from combustion processes and secondary formation via atmospheric chemical reactions.

2.1 Primary Formation (Direct Emissions)

The most significant primary source of this compound is the incomplete combustion of fossil fuels, specifically from diesel engines.[1][2][4] It is a constituent of the particulate phase of diesel exhaust emissions.[2] The formation occurs during the combustion process where pyrene, a product of incomplete fuel combustion, undergoes nitration. Interestingly, this compound has not been detected in gasoline engine exhaust.[2]

2.2 Secondary Formation (Atmospheric Reactions)

This compound can also be formed in the atmosphere through the photochemical conversion of gas-phase pyrene.[2] This process is initiated by the reaction of pyrene with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx).[5][6] This gas-phase reaction is considered a relatively slow, two-step mechanism.[2] The dominant atmospheric transformation processes for PAHs involve reactions with free radicals like •OH and NO₃⁻.[7] The electrophilic addition of an •OH radical to the pyrene ring is a key initiating step.[5]

Environmental Sources and Occurrence

The primary sources dictate the occurrence of this compound in various environmental compartments.

3.1 Major Sources

-

Diesel Engine Exhaust: This is the principal source of primary this compound emissions.[1][2] Concentrations are significantly higher in diesel exhaust particles compared to general airborne particulate matter.[2] Modern catalytic diesel particulate filters have been shown to reduce these emissions by 40–60%.[2]

-

Atmospheric Transformation: The reaction of parent PAHs like pyrene, which are released from various combustion sources (including natural processes and fossil fuel burning), serves as a secondary source of this compound in the atmosphere.[3]

3.2 Environmental Occurrence this compound is found predominantly in the particulate phase in the atmosphere due to its low vapor pressure.[1] Its presence has been confirmed in:

-

Urban and Suburban Air: Higher concentrations are typically found in urban and suburban areas compared to rural locations, reflecting the density of diesel traffic.[2]

-

Airborne Particulate Matter: It is a known constituent of standard reference materials (SRMs) for urban dust and airborne particulate matter, such as SRM 1649a.[2]

-

Precipitation: It has been identified in rainwater samples, indicating its removal from the atmosphere via wet deposition.[2]

-

Soil and Water: If released to soil, this compound is expected to have low mobility and adsorb to suspended solids and sediment in water.[1][8]

References

- 1. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. notox.mono.net [notox.mono.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aaqr.org [aaqr.org]

- 8. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitropyrene: A Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrene (4-NP), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] It is primarily found in diesel exhaust particulates and other products of incomplete combustion. Understanding the genotoxic and mutagenic properties of this compound is crucial for assessing its risk to human health and for the development of strategies to mitigate its harmful effects. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

Genotoxicity and Mutagenicity Profile

This compound exhibits significant genotoxic and mutagenic activity across a range of in vitro and in vivo assays. Its genotoxicity is primarily mediated by its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and chromosomal damage.

Data Presentation: Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the key quantitative data on the genotoxicity and mutagenicity of this compound.

| Assay | Test System | Metabolic Activation | Endpoint | Result (MDMC in nmol/ml) | Reference |

| Forward Mutation Assay | Salmonella typhimurium TM677 | Without PMS | 8-Azaguanine Resistance | 0.2 | [2] |

| Forward Mutation Assay | Salmonella typhimurium TM677 | With PMS | 8-Azaguanine Resistance | 2.2 | [2] |

Table 1: Mutagenicity of this compound in the Salmonella typhimurium Forward Mutation Assay. MDMC (Minimum Detectable Mutagen Concentration) is the lowest concentration of the test substance that induces a statistically significant increase in the mutant frequency. PMS (Post-Mitochondrial Supernatant) from rat liver is used as an external source of metabolic activation.

| Assay | System | Adduct Formation Level (nmol/mg of DNA) | Reference |

| In Vitro DNA Adducts | Calf Thymus DNA with 4-NP-9,10-epoxide | 8.5 (average of two determinations) | [3] |

| In Vitro DNA Adducts | DNA with Xanthine Oxidase-catalyzed nitroreduction of 4-NP | 12.0 +/- 1.1 (n=4) | [3] |

Table 2: In Vitro DNA Adduct Formation by this compound Metabolites.

Metabolic Activation and Mechanism of Action

The genotoxicity of this compound is dependent on its metabolic activation to electrophilic intermediates that can bind to DNA. Two primary pathways are involved in the metabolic activation of this compound: nitroreduction and ring oxidation.

Nitroreduction Pathway: This is considered the major pathway for the activation of this compound.[3] Cytosolic nitroreductases catalyze the reduction of the nitro group to a nitroso derivative, which is further reduced to a hydroxylamine. The N-hydroxyarylamine can be O-esterified by acetyltransferases or sulfotransferases to form a reactive nitrenium ion that readily adducts to DNA, primarily at the C8 position of guanine.

Ring Oxidation Pathway: Cytochrome P450 enzymes can oxidize the aromatic rings of this compound to form epoxides and phenols. The K-region 9,10-epoxide is a potential reactive metabolite.

The following diagram illustrates the metabolic activation pathways of this compound.

Caption: Metabolic activation pathways of this compound.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow:

Caption: Generalized workflow for the Ames test.

Detailed Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure:

-

A top agar containing a trace amount of histidine and biotin (B1667282) is melted and kept at 45°C.

-

To the top agar, the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer are added.

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Detailed Methodology:

-

Cell Lines: Human lymphoblastoid cell lines (e.g., TK6) or Chinese Hamster Ovary (CHO) cells are frequently used.

-

Treatment: Cells are exposed to this compound at various concentrations for a short period (e.g., 3-6 hours) with and without metabolic activation, or for a longer period (e.g., 24 hours) without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

-

Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of DNA damage and repair.

Principle: Sister chromatid exchanges are reciprocal exchanges of DNA segments between sister chromatids of a duplicating chromosome. While the exact mechanism is not fully understood, an increase in SCE frequency is associated with DNA damage and repair processes.

Detailed Methodology:

-

Cell Culture: CHO cells or human peripheral blood lymphocytes are commonly used.

-

BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog.

-

Treatment: Cells are treated with this compound for a portion of the culture period.

-

Metaphase Arrest: A mitotic inhibitor such as colcemid is added to arrest cells in metaphase.

-

Harvesting and Staining: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then differentially stained (e.g., with Hoechst 33258 and Giemsa) to visualize the sister chromatids.

-

Scoring: The number of SCEs per metaphase is counted in a set number of cells (e.g., 25-50) for each concentration.

Conclusion

This compound is a potent genotoxic and mutagenic compound that undergoes metabolic activation to reactive species capable of forming DNA adducts. This guide provides a comprehensive overview of its genotoxic profile, including quantitative data from key assays and detailed experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of the genotoxicity of environmental and industrial chemicals. Further research is warranted to fully elucidate the dose-response relationships for various genotoxic endpoints and to better understand the in vivo consequences of exposure to this compound.

References

- 1. Mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sister chromatid exchange response of human diploid fibroblasts and Chinese hamster ovary cells to dimethylnitrosamine and benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation and In Vivo Pathways of 4-Nitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant commonly found in diesel exhaust and urban air particulates.[1] It is a potent mutagen and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), with sufficient evidence of carcinogenicity in experimental animals.[1] The biological activity of this compound is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA. Understanding the intricate in vivo metabolic pathways of this compound is therefore crucial for assessing its carcinogenic risk and for developing potential strategies for prevention or intervention. This technical guide provides an in-depth overview of the metabolic activation and pathways of this compound in vivo, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

Metabolic Activation Pathways

The in vivo metabolism of this compound proceeds through two primary and interconnected pathways: nitroreduction and ring oxidation.[1][2][3][4] These pathways are catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) family.[1][5]

Nitroreduction Pathway

The nitroreduction pathway is considered the principal activation pathway leading to the formation of mutagenic and carcinogenic metabolites.[2] This process involves the enzymatic reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxyarylamine. This N-hydroxy intermediate can be further metabolized through O-acetylation or O-sulfonation to form a reactive nitrenium ion, which readily binds to DNA, forming adducts. The primary DNA adduct responsible for the genotoxicity of this compound is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1] In human liver microsomes, the nitroreduction of this compound to 4-aminopyrene (B103616) is catalyzed by CYP3A4 and, to a lesser extent, CYP1A2.[5]

Ring Oxidation Pathway

Concurrent with nitroreduction, this compound undergoes ring oxidation, a process also primarily mediated by cytochrome P450 enzymes.[1][3][4] This pathway leads to the formation of various phenolic and dihydrodiol metabolites. Key ring-oxidized metabolites include 9(10)-hydroxy-4-nitropyrene and trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene.[1] While ring oxidation is often considered a detoxification pathway, leading to more water-soluble compounds that can be readily excreted, some of the resulting metabolites can also be reactive or can be further metabolized to reactive species. For instance, the formation of the K-region epoxide, 9,10-epoxy-9,10-dihydro-4-nitropyrene, has been observed in vitro and may contribute to the genotoxicity of this compound.[1]

The interplay between these two pathways determines the overall balance between metabolic activation and detoxification, which can vary depending on the tissue, species, and individual enzymatic profiles.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from in vivo and in vitro studies on the metabolism and excretion of this compound.

Table 1: In Vivo Excretion of [³H]this compound in Female Sprague-Dawley Rats (Oral Administration) [1][3][4][6]

| Time After Administration | % of Dose in Urine | % of Dose in Feces |

| 48 hours | 32.0% | 30.6% |

| 168 hours | ~40.0% | Not specified |

Table 2: Major Metabolites of this compound Identified in Feces and Urine of Female Sprague-Dawley Rats (Oral Administration) [1][3][4][6]

| Metabolite | Location Found | % of Administered Dose |

| 4-Aminopyrene | Feces | 5.4% |

| 9(10)-Hydroxy-4-(acetylamino)pyrene | Feces | 3.3% |

| Unmetabolized this compound | Feces | 2.4% |

| Sulfates of 9(10)-hydroxy-4-(acetylamino)pyrene | Urine | 3.3% |

| Glucuronides of 9(10)-hydroxy-4-(acetylamino)pyrene | Urine | 2.4% |

Table 3: In Vitro Metabolites of this compound with Human Liver Microsomes [1][5]

| Metabolite | Major Catalyzing Enzyme |

| trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene | CYP3A4 |

| 9(10)-hydroxy-4-nitropyrene | CYP3A4 |

| 4-Aminopyrene | CYP3A4 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound metabolism. Below are generalized protocols for key experiments cited in the literature.

In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol is designed to identify the primary metabolites of this compound when incubated with liver enzymes.

-

Preparation of Microsomes:

-

Induce cytochrome P450 enzymes in Sprague-Dawley rats by intraperitoneal injection of a P450 inducer (e.g., 3-methylcholanthrene).

-

After the induction period, euthanize the rats and perfuse the liver with cold saline.

-

Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

-

Centrifuge the homogenate at 9000g to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at 105,000g to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation Assay:

-

Prepare an incubation mixture containing rat liver microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer).

-

To investigate the formation of specific epoxide metabolites, an epoxide hydrolase inhibitor such as 3,3,3-trichloropropylene-1,2-oxide can be added.

-

Add this compound (dissolved in a suitable solvent like DMSO) to initiate the reaction.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetone (B3395972) or ethyl acetate).

-

-

Metabolite Analysis:

-

Extract the metabolites from the incubation mixture using a suitable organic solvent.

-

Concentrate the extract and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.

-

Identify metabolites by comparing their retention times with those of authentic standards. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.

-

In Vivo Metabolism and Excretion Study in Rats

This protocol outlines the procedure for studying the absorption, distribution, metabolism, and excretion of this compound in a whole-animal model.

-

Animal Dosing:

-

Use female Sprague-Dawley rats, a model susceptible to mammary carcinogenesis by this compound.[3]

-

Administer a single dose of radiolabeled [³H]this compound orally (by gavage) or via intraperitoneal injection. The compound is typically dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO).

-

-

Sample Collection:

-

House the rats in individual metabolism cages that allow for the separate collection of urine and feces.

-

Collect urine and feces at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, mammary gland) for DNA adduct analysis.

-

-

Analysis of Excreta:

-

Measure the total radioactivity in urine and feces samples using liquid scintillation counting to determine the excretion profile.

-

For metabolite identification, extract the urine and feces with appropriate solvents.

-

Analyze the extracts by HPLC, often after enzymatic hydrolysis (with β-glucuronidase and arylsulfatase) to cleave conjugates.

-

Identify metabolites by co-elution with synthetic standards and confirm their identity using LC-MS.

-

-

DNA Adduct Analysis:

-

Isolate DNA from the tissues of interest.

-

Hydrolyze the DNA to nucleosides.

-

Analyze the hydrolysate by HPLC with electrochemical or fluorescence detection, or by ³²P-postlabeling, to detect and quantify DNA adducts.

-

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows for studying this compound metabolism.

Caption: Metabolic pathways of this compound in vivo.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo metabolism of the carcinogen this compound. | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

Carcinogenicity of 4-Nitropyrene in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyrene (4-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant found in diesel exhaust and other combustion products. This technical guide provides an in-depth analysis of the carcinogenic potential of this compound as demonstrated in various animal models. It has been classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[1][2] This document synthesizes key findings on tumor induction, details the experimental protocols utilized in these studies, and elucidates the metabolic pathways and mechanisms of action contributing to its carcinogenic effects. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Quantitative Analysis of Tumorigenicity

The carcinogenic activity of this compound has been evaluated in both mice and rats, demonstrating its ability to induce tumors at various sites. The route of administration and the animal model have been shown to significantly influence tumor incidence and type.

Carcinogenicity in Mice

Intraperitoneal (i.p.) injection of this compound in newborn mice has been shown to induce a significant increase in the incidence of liver and lung tumors.

Table 1: Carcinogenicity of Intraperitoneal this compound in Newborn CD-1 Mice

| Sex | Total Dose (nmol/mouse) | Target Organ | Tumor Type | Incidence in Treated Group (%) | Incidence in Control Group (%) | p-value | Reference |

| Male | 2800 | Liver | Hepatocellular Adenoma or Carcinoma | 83 | 25 | < 0.005 | Wislocki et al., 1986[1] |

| Male | 2800 | Liver | Hepatocellular Carcinoma | 69 | 0 | < 0.005 | Wislocki et al., 1986[1] |

| Male | 2800 | Lung | Adenoma or Carcinoma | 38 | 4 | < 0.002 | Wislocki et al., 1986[1] |

| Female | 2800 | Lung | Adenoma or Carcinoma | 31 | 0 | < 0.001 | Wislocki et al., 1986[1] |

Carcinogenicity in Rats

Studies in rats have demonstrated the potent carcinogenicity of this compound, particularly in inducing mammary tumors in females. Various routes of administration have been investigated, including subcutaneous, intraperitoneal, and direct injection into the mammary gland.

Table 2: Carcinogenicity of this compound in Female Sprague-Dawley Rats

| Administration Route | Total Dose | Target Organ | Tumor Type | Incidence in Treated Group (%) | Incidence in Control Group (%) | p-value | Reference |

| Subcutaneous (newborn) | Not specified | Mammary Gland | Adenocarcinoma | 67 | 6 | < 0.001 | Imaida et al., 1995[1] |

| Subcutaneous (newborn) | Not specified | Injection Site | Malignant Fibrous Histiocytoma | 37 | 0 | < 0.001 | Imaida et al., 1995[1] |

| Subcutaneous (newborn) | Not specified | - | Leukaemia | 18 | 0 | < 0.005 | Imaida et al., 1995[1] |

| Subcutaneous (newborn) | Not specified | Zymbal Gland | Carcinoma | 14 | 0 | < 0.05 | Imaida et al., 1995[1] |

| Intraperitoneal (weanling) | 119 µmol | Mammary Gland | Total Mammary Tumors | 59 | 14 | < 0.005 | Imaida et al., 1991a[3] |

| Direct Injection (mammary) | Not specified | Mammary Gland | Total Mammary Tumors | 74 | 36 | < 0.005 | El-Bayoumy et al., 1993[3] |

| Direct Injection (mammary) | Not specified | Mammary Gland | Adenocarcinoma | 67 | 6 | - | El-Bayoumy et al., 1993[3] |

Experimental Protocols

The following sections detail the methodologies employed in the key carcinogenicity studies of this compound.

Newborn Mouse Intraperitoneal Injection Study

-

Animal Model: Male and female newborn CD-1 mice.[1]

-

Test Compound: this compound (purity > 99%) dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

-

Dosing Regimen: Three intraperitoneal injections were administered on day 1 (400 nmol), day 8 (800 nmol), and day 15 (1600 nmol) after birth, for a total dose of 2800 nmol (692 µg) per mouse.[1]

-

Control Groups: Control mice received either three injections of DMSO on the same schedule or a single injection of 560 nmol (140 µg) of benzo[a]pyrene.[1]

-

Study Duration and Observation: Mice were weaned at 25-27 days and separated by sex. All surviving animals were sacrificed after 1 year for histopathological examination.[1]

Rat Carcinogenicity Studies

-

Animal Model: Female newborn Sprague-Dawley rats.[1]

-

Test Compound: this compound.

-

Dosing Regimen: Details on the exact dosage and solvent were not specified in the readily available abstracts, but the compound was administered via subcutaneous injection to newborn rats.

-

Study Duration and Observation: The study by Imaida et al. (1995) involved long-term observation for tumor development.[1]

-

Animal Model: Weanling female Sprague-Dawley rats (30 days old).[1]

-

Test Compound: this compound dissolved in 1 mL of DMSO.[1]

-

Dosing Regimen: Intraperitoneal injections of 67 µmol/kg body weight were given three times a week for 4 weeks, resulting in a total dose of 119 µmol.[1]

-

Study Duration and Observation: Surviving rats were sacrificed 61 weeks after the first injection for examination.[1]

-

Animal Model: 30-day-old female rats.[3]

-

Test Compound: this compound.

-

Dosing Regimen: The compound was injected directly into the mammary gland area. Specific dosage details were not provided in the summarized text.

-

Study Duration and Observation: Animals were monitored for the development of mammary tumors.[3] The induction period for mammary tumors was noted to be 262 days in one study.[1]

Mechanism of Carcinogenicity: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of this compound is attributed to its metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations.[3]

Metabolic Pathways

This compound undergoes metabolic activation through two primary pathways: nitroreduction and ring oxidation.[2][3][4]

-

Nitroreduction: This is considered the primary pathway responsible for the formation of DNA adducts in the target tissues, such as the mammary gland.[5] This process involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxy arylamine. This N-hydroxy metabolite can be further activated by O-acetylation to form a reactive nitrenium ion that readily binds to DNA.[3]

-

Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings of this compound, leading to the formation of phenols, dihydrodiols, and epoxides.[1][2] One of the metabolites identified is 9,10-epoxy-9,10-dihydro-4-nitropyrene, a K-region epoxide.[1] Human liver microsomes, particularly CYP3A4, are involved in this metabolic process.[1]

DNA Adduct Formation

The formation of DNA adducts is a critical step in the initiation of carcinogenesis. For this compound, the primary adduct identified is N-(deoxyguanosin-8-yl)-4-aminopyrene.[1] Studies have shown that this compound binds to mammary DNA at a rate 3.5 times higher than its isomer, 1-nitropyrene, which may explain its greater potency as a mammary carcinogen.[1] The nitroreduction pathway is primarily responsible for the formation of these DNA adducts in both the liver and mammary gland of rats.[3][5]

Discussion and Conclusion

The evidence from animal studies strongly supports the carcinogenicity of this compound. It has been shown to induce a variety of tumors in both mice and rats, with the mammary gland being a particularly sensitive target organ in female rats. The mechanism of action involves metabolic activation, primarily through nitroreduction, leading to the formation of DNA adducts that can initiate the carcinogenic process.

The higher carcinogenic potency of this compound compared to its isomer, 1-nitropyrene, in the rat mammary gland may be due to higher levels of its metabolites in the blood, resulting in greater delivery of mutagenic metabolites to the target tissue.[1] The age of the animal at the time of exposure also appears to be a critical factor, with newborn animals often showing higher susceptibility.[1]

This technical guide provides a comprehensive overview of the carcinogenicity of this compound in animal models, offering valuable information for researchers, scientists, and professionals in drug development. The detailed experimental protocols and mechanistic insights can aid in the design of future studies and in the assessment of the potential risks associated with human exposure to this environmental carcinogen. Further research is warranted to fully elucidate the dose-response relationships and the specific genetic and epigenetic alterations induced by this compound.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitroreduction of this compound is primarily responsible for DNA adduct formation in the mammary gland of female CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Journey of 4-Nitropyrene: A Technical Guide

An in-depth examination of the environmental fate, transport, and metabolic pathways of the genotoxic pollutant 4-Nitropyrene.

Introduction

This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in the particulate emissions from diesel engines.[1][2] While not produced for commercial applications beyond research purposes, its presence in the environment is of significant concern due to its classification as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physical and chemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used for its study.

Data Presentation: Core Properties and Environmental Concentrations

A compound's behavior in the environment is fundamentally governed by its physical and chemical properties. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₆H₉NO₂ | - | [1][2][5] |

| Molecular Weight | 247.25 | g/mol | [1][2][6] |

| Melting Point | 190 - 197.5 | °C | [1] |

| Boiling Point | 472 | °C | [1] |

| Vapour Pressure | 4.4 x 10⁻⁶ (at 25 °C) | Pa | [1] |

| Water Solubility (log₁₀WS) | -6.95 | mol/L | [6] |

| Octanol/Water Partition Coefficient (logPₒ/w) | 4.492 | - | [6] |

| Henry's Law Constant | 2.5 x 10⁻⁸ | atm·m³/mol | [2] |

| Organic Carbon-Water Partition Coefficient (Koc) | 86,000 (estimated) | L/kg | [2] |

| Bioconcentration Factor (BCF) | 630 (estimated) | - | [2] |

Table 2: Reported Environmental Concentrations of this compound

| Sample Type | Location | Concentration | Unit | Reference |

| Airborne Particulate Matter (SRM 1649a) | Washington, DC, USA | 5.5 ± 0.6 | ng/g | [1] |

| Airborne Particulate Matter (SRM 1648a) | - | 6.0 ± 0.9 | ng/g | [1] |

| Urban Air | Marseille, France | 0.7 - 2.6 (Median: 1.4) | pg/m³ | [1] |

| Suburban Air | Marseille, France | 0.1 - 1.2 (Median: 0.6) | pg/m³ | [1] |

| Rural Air | Marseille, France | < 0.1 | pg/m³ | [1] |

| Precipitation Water | Kanazawa, Japan | 0.030 | pmol/L | [1] |

| Airborne Particulates | Kanazawa, Japan | 2 - 1400 | ng/g | [1] |

Environmental Fate and Transport

The environmental fate of this compound describes the chemical and biological transformations it undergoes, while its transport refers to its movement through different environmental media.

Atmospheric Fate

Due to its very low vapor pressure, this compound exists almost exclusively in the particulate phase in the atmosphere.[2] Its primary source is direct emission from combustion sources, particularly diesel exhaust.[1][2] While photochemical formation in the atmosphere is considered a possibility, it is thought to be a very slow process.[1] Transport in the atmosphere is therefore tied to the movement of particulate matter, and removal occurs via wet or dry deposition.[2]

Aquatic Fate

If released into water, this compound is expected to adsorb strongly to suspended solids and sediment, a behavior predicted by its high estimated Koc value.[2] Its low water solubility and low Henry's Law constant indicate that volatilization from water surfaces is not a significant fate process.[2] Hydrolysis is also not expected to be an important environmental fate process as the molecule lacks functional groups that hydrolyze under typical environmental conditions.[2]

Terrestrial Fate

In the soil compartment, this compound is expected to have no mobility based on its high estimated Koc.[2] It will bind tightly to soil organic matter.[7][8][9] Volatilization from moist or dry soil surfaces is not an important process.[2] The primary degradation pathway in soil is expected to be microbial action, although this can be a slow process.

Degradation Pathways

Abiotic Degradation:

-

Photodegradation: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[2] Laser photolysis studies have shown it can produce a low-lying triplet state and a long-lived pyrenoxy radical.[10]

-

Hydrolysis: this compound is not expected to undergo hydrolysis in the environment.[2]

Biotic Degradation: this compound is metabolized in vivo through two main pathways: nitroreduction and ring oxidation.[1][2]

-

Nitroreduction: The nitro group is reduced to form 4-aminopyrene. This pathway is considered crucial for its genotoxicity, leading to the formation of DNA adducts like N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]

-

Ring Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 in human liver microsomes, metabolize this compound to various ring-oxidized products.[1] Key metabolites include this compound-9,10-dione, 9,10-epoxy-9,10-dihydro-4-nitropyrene, trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, and 9(10)-hydroxy-4-nitropyrene.[1][2]

-

Combined Pathways: A combination of both pathways can occur, leading to metabolites such as 9(10)-hydroxy-4-(acetylamino)pyrene, which can be further conjugated with sulfates and glucuronides for excretion.[1][2]

Bioaccumulation

An estimated Bioconcentration Factor (BCF) of 630 suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism.[2]

Mandatory Visualizations

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 57835-92-4 [chemicalbook.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. GSRS [precision.fda.gov]

- 6. Pyrene, 4-nitro- (CAS 57835-92-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. departments.agri.huji.ac.il [departments.agri.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Sorption and displacement of pyrene in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery of 4-Nitropyrene in Diesel Exhaust Particles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), has been identified as a component of diesel exhaust particulate matter.[1] Its presence in environmental samples is of significant concern due to its mutagenic and carcinogenic properties.[1] This technical guide provides a comprehensive overview of the discovery, quantification, and biological implications of this compound originating from diesel engine emissions. The document details the analytical methodologies for its detection and summarizes the current understanding of its formation and mechanisms of toxicity.

Quantitative Analysis of this compound

The concentration of this compound in diesel exhaust particles can vary depending on engine type, operating conditions, and fuel composition. While extensive data on ambient air and standard reference materials are available, specific concentrations in diesel exhaust require careful consideration of these variables.

| Sample Type | Analytical Method | Concentration of this compound | Reference |

| Standard Reference Material (SRM) 1649a (Urban Dust) | Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | 5.5 ± 0.6 ng/g of particulate matter | [1] |

| Standard Reference Material (SRM) 1648a (Urban Particulate Matter) | Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | 6.0 ± 0.9 ng/g of particulate matter | [1] |

| Standard Reference Material (SRM) 1650 (Diesel Particulate Matter) | High-Pressure Liquid Chromatography (HPLC) with silica (B1680970) pre-fractionation and Gas Chromatography with Electron Capture Detection (GC-ECD) | Not explicitly quantified for this compound, but the method was validated for 1-nitropyrene (B107360). | [2] |

| Heavy-Duty Diesel Engine Exhaust Particulate | Not Specified | Higher concentrations than in airborne particulate matter. Catalytic diesel particulate filters can reduce concentrations by 40-60%. | [1] |

| Airborne Particulates (Urban) | Not Specified | Median of 1.4 pg/m³ (range of 0.7–2.6 pg/m³) | [1] |

| Airborne Particulates (Suburban) | Not Specified | Median of 0.6 pg/m³ (range of 0.1–1.2 pg/m³) | [1] |

| Airborne Particulates (Rural) | Not Specified | Below 0.1 pg/m³ | [1] |

Experimental Protocols

The accurate detection and quantification of this compound in diesel exhaust particles necessitate a multi-step analytical approach. The following protocols are based on established methodologies.[1][2]

Sample Collection

Diesel exhaust particulates are collected from the exhaust stream of a diesel engine mounted on a dynamometer, allowing for controlled operating conditions.

-

Apparatus: A dilution tunnel is used to cool and dilute the exhaust with filtered air.

-

Filter Media: Particulate matter is collected on Teflon-coated glass fiber filters.

-

Sampling: The diluted exhaust is drawn through the filters at a constant flow rate for a specified duration to collect a sufficient mass of particulate matter for analysis.

Sample Extraction

The collected particulate matter is extracted to isolate the organic compounds, including this compound.

-

Solvent: Dichloromethane is a commonly used solvent for extraction.[1]

-

Method: Soxhlet extraction or sonication are effective methods for extracting nitro-PAHs from the filter media.

-

Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to a smaller volume.

Sample Cleanup and Fractionation

Crude extracts of diesel particulate matter are complex mixtures. A cleanup and fractionation step is crucial to isolate the nitro-PAH fraction and remove interfering compounds.

-

Technique: Solid-phase extraction (SPE) using alumina (B75360) and silica gel columns is a common method.

-

Procedure:

-

The concentrated extract is applied to the top of the SPE column.

-

The column is eluted with a series of solvents of increasing polarity.

-

Fractions are collected, and the fraction containing the nitro-PAHs is retained for analysis.

-

-

Alternative: High-performance liquid chromatography (HPLC) on a silica column can also be used for fractionation.[2]

Analytical Determination

The final step involves the separation and quantification of this compound using chromatographic techniques coupled with sensitive detectors.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer, often with a negative ion chemical ionization (NICI) source for enhanced sensitivity to nitro-compounds.[1]

-

Column: A capillary column with a phenyl-substituted methylpolysiloxane stationary phase is typically used for separation.[1]

-

Internal Standard: A deuterated internal standard, such as [2H9]-nitrofluoranthene, is added to the sample prior to analysis for accurate quantification.[1]

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect the molecular ions and fragment ions characteristic of this compound.

-

Instrumentation: An HPLC system equipped with a fluorescence or chemiluminescence detector.

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.

-

Detection:

-

Fluorescence Detection: Requires post-column reduction of the nitro group to the highly fluorescent amino group.

-

Chemiluminescence Detection: Offers high sensitivity and selectivity for nitro-PAHs.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound in diesel exhaust particles.

Putative Formation and Mutagenicity Pathway of this compound

Caption: Proposed pathway for the formation and mutagenic action of this compound.

Formation and Mechanism of Mutagenicity

Formation

This compound is not a component of diesel fuel but is formed during the combustion process. The high temperatures and pressures within a diesel engine facilitate the electrophilic nitration of pyrene, a polycyclic aromatic hydrocarbon present in the fuel.[3] The nitrating agents are thought to be nitrogen oxides (NOx), which are also products of diesel combustion.

Mechanism of Mutagenicity

The carcinogenicity of this compound is linked to its metabolic activation into a reactive intermediate that can bind to DNA, forming DNA adducts.[1] The primary pathway for this activation is through nitroreduction, a process catalyzed by enzymes such as cytochrome P450 reductase. This metabolic process converts this compound into a highly reactive N-hydroxy arylamine intermediate.[4] This intermediate can then covalently bind to the guanine bases in DNA, forming a bulky adduct known as N-(deoxyguanosin-8-yl)-4-aminopyrene.[1]

The presence of this DNA adduct can disrupt the normal functioning of DNA, leading to mutations during DNA replication if not repaired. These mutations can occur in critical genes that control cell growth and division, potentially initiating the process of carcinogenesis.

In addition to the formation of DNA adducts, there is evidence that the metabolism of nitropyrenes can also induce oxidative stress within cells.[5][6] This can lead to oxidative damage to DNA, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), further contributing to the genotoxic effects of this compound.[5] Cells possess DNA repair mechanisms, such as base excision repair and nucleotide excision repair, to counteract this damage.[7][8] However, if the rate of damage overwhelms the repair capacity, permanent mutations can arise.

Conclusion

The discovery of this compound in diesel exhaust particles highlights a significant, albeit minor, component of diesel emissions with potent biological activity. Its formation during combustion and subsequent metabolic activation to a DNA-damaging agent underscore the potential health risks associated with exposure to diesel exhaust. The detailed experimental protocols provided in this guide offer a framework for the accurate monitoring and quantification of this hazardous compound. Further research into the specific conditions that favor its formation in different engine types and the cellular responses to this compound-induced DNA damage will be crucial for developing effective mitigation strategies and for a more complete assessment of its risk to human health.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of 1-nitropyrene on oxidative DNA damage and expression of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative DNA damage by a metabolite of carcinogenic 1-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Biological Effects of 4-Nitropyrene on Human Cells: A Technical Guide

Introduction

4-Nitropyrene (4-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the particulate phase of diesel exhaust emissions.[1] While not considered an atmospheric transformation product, its presence in urban air contributes significantly to the overall mutagenicity of airborne particulates.[1] Classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)," 4-NP's biological effects are primarily driven by its metabolic activation into reactive species that can damage cellular macromolecules, particularly DNA.[1] This technical guide provides an in-depth overview of the metabolism, genotoxicity, and cellular impact of this compound, with a focus on its effects on human cells, intended for researchers, scientists, and drug development professionals.

Metabolism and Metabolic Activation